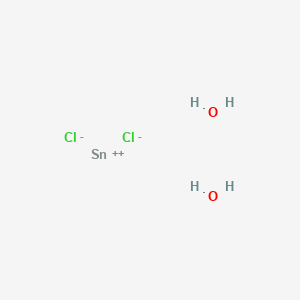

Tin(2+);dichloride;dihydrate

Beschreibung

Stannous chloride is used as a source of tin in radiopharmaceutical kits. Tin reduces technetium-99m, the active radiological agent, allowing it to form a complex with phosphate-containing moeities. These complexes localize primarily in bone (40-50%) and infracted myocardium (0.01-0.02%/g of tissue) allowing for imaging of areas of altered osteogenesis or necrotic heart tissue.

Tin(II) chloride (SnCl2) is a food additive (antioxidant) e.g. for colour retention in canned vegetables such as asparagus.

See also: Stannous cation (has active moiety).

Structure

2D Structure

Eigenschaften

IUPAC Name |

dichlorotin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClH.Sn/h2*1H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZWODMDQAVCJE-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

Cl[Sn]Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

SnCl2, Cl2Sn | |

| Record name | tin(II) chloride | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tin(II)_chloride | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10025-69-1 (dihydrate), 22541-90-8 (Parent) | |

| Record name | Stannous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

189.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Absorbs oxygen from air and converts to insoluble oxychloride; [Hawley] Colorless or white solid; [ICSC] | |

| Record name | Stannous chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7198 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

623 °C | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

A white crystalline solid, sol in methanol /Dihydrate/, Sol in methyl acetate, isobutyl alcohol; practically insol in petroleum naphtha, xylene, SOL IN PYRIDINE, ETHYL ACETATE, 42.7 g/100 g acetone @ 23 °C, 54.4 g/100 g ethyl alcohol @ 23 °C, For more Solubility (Complete) data for STANNOUS CHLORIDE (12 total), please visit the HSDB record page. | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

3.90 g/cu cm, White monoclinic crystals; decomposes @ 37 °C, density 2.71 g/cu cm, souluble in water, ethanol, NaOH, very soluble in HCl. /Dihydrate/ | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.3 kPa @ 427.9 °C | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Absorbs oxygen from air and forms insol oxychloride /dihydrate/ | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White, ortho rhombic crystals, Orthorhombic crystalline mass or flakes; fatty appearance | |

CAS No. |

7772-99-8 | |

| Record name | Stannous chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7772-99-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Stannous chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007772998 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

246 °C | |

| Record name | STANNOUS CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/582 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Tin(II) Chloride Dihydrate: Structure, Properties, and Experimental Protocols

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, properties, and key experimental methodologies related to Tin(II) chloride dihydrate (SnCl₂·2H₂O), also known as stannous chloride dihydrate. This compound is a versatile reagent with significant applications in chemical synthesis, analytical chemistry, and various industrial processes.

Chemical Identity and Physicochemical Properties

Tin(II) chloride dihydrate is a white crystalline solid that is the dihydrate form of stannous chloride.[1] It is a key inorganic compound used extensively as a reducing agent and catalyst.

Identifiers and Nomenclature

| Identifier | Value |

| IUPAC Name | tin(2+);dichloride;dihydrate[2] |

| Common Names | Stannous chloride dihydrate, Tin dichloride dihydrate[3][4] |

| CAS Number | 10025-69-1[1] |

| EC Number | 231-868-0[1][5] |

| PubChem CID | 61436[6] |

| UN Number | 3260[1] |

| E Number | E512[1] |

Physicochemical Data

The key quantitative properties of Tin(II) chloride dihydrate are summarized below for easy reference.

| Property | Value |

| Molecular Formula | SnCl₂·2H₂O[7] |

| Molar Mass | 225.63 g/mol [1] |

| Appearance | White crystalline solid[1] |

| Odor | Odorless[1] |

| Density | 2.71 g/cm³[1] |

| Melting Point | 37.7 °C (decomposes)[1][7] |

| Boiling Point | 623 °C (decomposes, anhydrous)[1] |

| Water Solubility | 83.9 g/100 mL at 0 °C; 1187 g/L at 20 °C[1][7] |

| Other Solubilities | Soluble in ethanol, acetone, ether, and tartaric acid[8][9] |

| Crystal System | Monoclinic[5][10] |

| Space Group | P2₁/c[5][10] |

Chemical Structure

The structural properties of tin(II) chloride are distinct in its gaseous, anhydrous solid, and dihydrated crystalline forms.

-

Gas Phase : In the gas phase, the SnCl₂ molecule is bent, a consequence of the lone pair of electrons on the tin atom.[1]

-

Anhydrous Solid State : Crystalline anhydrous SnCl₂ forms chains where tin atoms are linked via chloride bridges.[1]

-

Dihydrate Crystal Structure : The dihydrate, SnCl₂·2H₂O, features a three-coordinate tin atom.[1] One water molecule is directly coordinated to the tin center, while the second water molecule is situated between the layers of the crystal lattice.[1] The overall structure consists of double layers of the main molecule, with the second water molecule acting as a bridge.[1]

Caption: Coordination of the Tin(II) atom in the dihydrate crystal.

Chemical Properties and Reactivity

Hydrolysis and Oxidation

Aqueous solutions of Tin(II) chloride are susceptible to hydrolysis, especially when heated, forming an insoluble basic salt, Sn(OH)Cl.[1][8] This can be prevented by preparing solutions in dilute hydrochloric acid.[8] Furthermore, solutions are unstable in the presence of air, undergoing oxidation from Sn(II) to Sn(IV).[1][8]

Reaction of Hydrolysis: SnCl₂ (aq) + H₂O (l) ⇌ Sn(OH)Cl (s) + HCl (aq)[8]

Reaction of Oxidation: 6 SnCl₂ (aq) + O₂ (g) + 2 H₂O (l) → 2 SnCl₄ (aq) + 4 Sn(OH)Cl (s)[8]

Caption: Instability of aqueous SnCl₂ solutions and preventative measures.

Reducing Agent

Tin(II) chloride is a powerful reducing agent, a property central to many of its applications.[9] It can reduce various metal ions and organic functional groups.

-

Reduction of Metal Ions : It readily reduces silver (Ag⁺) and gold (Au³⁺) salts to their metallic forms and reduces iron(III) to iron(II).[1]

-

Organic Synthesis : It is used for the selective reduction of aromatic nitro groups to anilines.[8] It is also famously used in the Stephen reduction, where a nitrile is reduced to an aldehyde via an imine intermediate.[8]

Caption: Workflow for the Stephen reduction of a nitrile to an aldehyde.

Lewis Acidity

SnCl₂ acts as a weak Lewis acid, capable of accepting electron pairs from ligands like the chloride ion to form complexes such as the pyramidal trichlorostannate(II) ion, [SnCl₃]⁻.[1]

Experimental Protocols

Protocol for Synthesis of Tin(II) Chloride Dihydrate

This protocol describes the laboratory-scale synthesis from metallic tin and hydrochloric acid.[8][11]

Materials:

-

Metallic Tin (Sn), 100 g

-

Concentrated Hydrochloric Acid (HCl), ~200 mL

-

Nitric Acid (HNO₃), 25% solution, 25 mL (optional, as a catalyst)[11]

-

Reaction flask, heating mantle, and condenser

Procedure:

-

Place 100 g of tin metal into a suitable reaction flask.

-

Add 175 mL of concentrated hydrochloric acid to cover the tin.[11] The reaction is slow at room temperature.

-

To accelerate the reaction, heat the mixture gently. Alternatively, add 25 mL of 25% nitric acid dropwise over 10 minutes.[11][12] Caution: This should be done in a fume hood as toxic fumes may be produced.

-

Continuously stir and heat the mixture until the tin has dissolved. Ensure a small piece of unreacted tin remains to prevent oxidation of the Sn(II) product.[12]

-

Once the reaction is complete, filter the hot solution to remove any impurities or unreacted tin.

-

Allow the filtrate to cool slowly. Crystals of SnCl₂·2H₂O will precipitate.

-

To maximize yield, the mother liquor can be carefully heated to evaporate some water and HCl, then cooled again to obtain a second crop of crystals.[11]

-

Collect the crystals by filtration and dry them in a desiccator.

Protocol for Purity Assay by Iodometric Titration

This method determines the purity of a SnCl₂·2H₂O sample.[13]

Materials:

-

Tin(II) chloride dihydrate sample (~2 g)

-

Hydrochloric acid, concentrated

-

Potassium sodium tartrate

-

Saturated sodium bicarbonate solution

-

Standardized 0.1 N Iodine (I₂) solution

-

Starch indicator solution

-

Oxygen-free distilled water[13]

-

250 mL volumetric flask, 500 mL conical flask, burette

Procedure:

-

Accurately weigh approximately 2 g of the sample and transfer it to a 250 mL volumetric flask.

-

Dissolve the sample in 25 mL of concentrated hydrochloric acid, then dilute to the mark with oxygen-free distilled water and mix thoroughly.[13]

-

Pipette 50 mL of this stock solution into a 500 mL conical flask.

-

Add 5 g of potassium sodium tartrate to the flask.

-

Carefully add cold, saturated sodium bicarbonate solution until the solution is alkaline to litmus paper. This neutralizes the acid.

-

Immediately titrate the solution with the standardized 0.1 N iodine solution.

-

As the endpoint is approached, add a few drops of starch indicator solution. The endpoint is reached when the solution turns a persistent blue-black color.

-

Record the volume of iodine solution used. Each mL of 0.1 N iodine is equivalent to 11.28 mg of SnCl₂·2H₂O.[13]

Protocol for Qualitative Test for Gold

Stannous chloride is used as a classic spot test for the presence of gold salts in a solution, forming a purple colloid known as Purple of Cassius.[1][14]

Materials:

-

Stannous chloride test solution (prepared by dissolving a small amount of SnCl₂·2H₂O and a piece of tin metal in dilute HCl)[14]

-

Solution to be tested

-

Spot plate or filter paper

Procedure:

-

Place a few drops of the solution to be tested onto a white spot plate or a piece of filter paper.

-

Add one or two drops of the stannous chloride test solution.

-

Observe for a color change. The formation of an intense purple, dark, or black color is a positive indication of the presence of gold.[14]

Applications in Drug Development and Research

-

Reducing Agent in Synthesis : Its ability to selectively reduce nitro groups to anilines is fundamental in the synthesis of many pharmaceutical compounds, as the aniline moiety is a common building block.[8]

-

Catalyst : It serves as a catalyst in the production of biodegradable polymers like polylactic acid (PLA), which has applications in medical implants and drug delivery systems.[1]

-

Radiopharmaceuticals : Stannous reduction is employed in nuclear medicine to prepare technetium-99m radiopharmaceuticals for diagnostic imaging, such as bone scans.[1]

-

Precursor for Nanomaterials : It can be used as a precursor for synthesizing tin oxide (SnO₂) nanostructures, which are investigated for various applications including sensors and energy storage.[15]

Safety and Handling

Tin(II) chloride dihydrate is a hazardous substance and requires careful handling.

| Hazard Class | Statement |

| Acute Toxicity | Harmful if swallowed or inhaled.[3][16] |

| Corrosivity | Causes severe skin burns and eye damage.[3][16] May be corrosive to metals.[16] |

| Sensitization | May cause an allergic skin reaction.[16] |

| Organ Toxicity | May cause respiratory irritation and damage to organs through prolonged exposure.[16] |

| Environmental | Very toxic to aquatic life with long-lasting effects.[17] |

Handling and Storage Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[17]

-

Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[3][17]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[17]

-

Keep separated from strong oxidizing agents and incompatible materials.[5][7]

-

In case of spills, collect the material without creating dust and dispose of it as hazardous waste.[17]

References

- 1. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 2. tin dichloride.2H2O | Cl2H4O2Sn | CID 10198436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. columbuschemical.com [columbuschemical.com]

- 4. Tin(II) chloride dihydrate, 1 kg, CAS No. 10025-69-1 | A to Z | Chemicals | Carl ROTH - International [carlroth.com]

- 5. Tin(II) chloride dihydrate - CD Formulation [formulationbio.com]

- 6. Stannous chloride dihydrate | Cl2H4O2Sn | CID 61436 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. shop.chemsupply.com.au [shop.chemsupply.com.au]

- 8. Tin(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 9. noahchemicals.com [noahchemicals.com]

- 10. Stannous chloride dihydrate | 10025-69-1 [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. m.youtube.com [m.youtube.com]

- 13. ipcinfo.org [ipcinfo.org]

- 14. sciencecompany.com [sciencecompany.com]

- 15. calpaclab.com [calpaclab.com]

- 16. fishersci.com [fishersci.com]

- 17. westliberty.edu [westliberty.edu]

An In-depth Technical Guide to the Synthesis and Preparation of Stannous Chloride Dihydrate

Introduction

Stannous chloride, also known as tin(II) chloride, is a white crystalline solid with the chemical formula SnCl₂.[1] It commonly exists as a stable dihydrate, SnCl₂·2H₂O, which is a versatile chemical compound widely utilized across various sectors.[1] In research and drug development, it is highly valued as a potent reducing agent and as a precursor for the synthesis of other tin compounds and catalysts.[2] Its applications include its use in electrolytic baths for tin-plating, as a mordant in textile dyeing, and as a catalyst in the production of polylactic acid (PLA).[1][3] This technical guide provides a comprehensive overview of the principal synthesis and preparation methods for stannous chloride dihydrate, complete with detailed experimental protocols, quantitative data summaries, and workflow visualizations to aid researchers and professionals in its effective production.

Core Synthesis Methodologies

The preparation of stannous chloride dihydrate primarily involves the reaction of metallic tin with a source of chloride ions, typically hydrochloric acid. The reaction can be modulated by catalysts or alternative reactants to improve reaction rates and facilitate industrial-scale production.

-

Direct Reaction of Tin with Hydrochloric Acid: The most fundamental method involves dissolving metallic tin in aqueous hydrochloric acid.[1][2] The reaction proceeds as follows: Sn(s) + 2HCl(aq) → SnCl₂(aq) + H₂(g) The resulting aqueous solution is then carefully concentrated by evaporation and cooled to allow for the crystallization of stannous chloride dihydrate (SnCl₂·2H₂O).[1] This reaction is often slow under standard conditions.[4]

-

Catalyzed Reaction with Hydrochloric Acid: To accelerate the slow reaction between tin and hydrochloric acid, a small quantity of an oxidizing agent, such as nitric acid or hydrogen peroxide, can be introduced as a catalyst.[4][5][6] This approach significantly increases the reaction rate, making it more practical for laboratory-scale synthesis.

-

Reaction of Tin with Stannic Chloride: An alternative industrial method involves the reaction of metallic tin with stannic chloride (tin(IV) chloride) in the presence of water.[7] This process is particularly efficient as it utilizes both oxidation states of tin to produce the desired stannous salt. The balanced reaction to form the dihydrate is: Sn + SnCl₄ + 4H₂O → 2SnCl₂·2H₂O

Experimental Protocols

Detailed methodologies for laboratory and industrial preparation are presented below. Adherence to safety protocols, including the use of personal protective equipment, is mandatory when handling corrosive acids.

Protocol 1: Laboratory Synthesis via Catalyzed Reaction

This protocol details a common laboratory method using nitric acid to catalyze the reaction between tin and hydrochloric acid.[4]

Materials:

-

Tin metal (granulated or foil): 100 g

-

Concentrated Hydrochloric Acid (HCl): 175 ml

-

Nitric Acid (HNO₃, 25% solution): 25 ml

-

Reaction flask, heating mantle, Buchner funnel, filter paper, crystallization dish, desiccator

Procedure:

-

Place 100 g of tin metal into a reaction flask and cover it with 175 ml of concentrated hydrochloric acid.[4]

-

Over a period of 10 minutes, add 25 ml of 25% nitric acid dropwise to the flask while stirring.[4] The reaction will become more vigorous; control the addition rate to manage the reaction.

-

Heat the solution and concentrate it by boiling until the volume is reduced to approximately 90-100 ml. A crystal scum will form on the surface of the hot liquid upon blowing on it.[4] It is crucial to ensure a small amount of undissolved tin metal remains in the flask to prevent the oxidation of Sn²⁺ to Sn⁴⁺.[4]

-

Preheat a Buchner funnel and filter the hot solution quickly (while the temperature is above 60-70°C) to prevent premature crystallization in the filter.[4]

-

Transfer the clear filtrate to a crystallization dish and allow it to cool slowly at room temperature in a dust-free environment.[4]

-

Once a significant amount of crystals has formed, separate the solid stannous chloride dihydrate by filtration.[4]

-

Dry the collected crystals in a desiccator.[4] Additional crystals can be obtained by carefully reheating the mother liquor to further concentrate it.[4]

Protocol 2: Industrial Synthesis via Stannic Chloride Reduction

This protocol is adapted from a patented method suitable for larger-scale production.[7]

Materials:

-

Stannic chloride pentahydrate (SnCl₄·5H₂O): 175 g (serves as the source of SnCl₄ and water)

-

Mossy tin: 59.3 g

-

Reaction flask with reflux condenser

Procedure:

-

Combine 175 g of stannic chloride pentahydrate and 59.3 g of mossy tin in a 500 ml flask equipped with a reflux condenser.[7]

-

Heat the mixture to reflux and maintain this temperature for one hour.[7]

-

After the reaction is complete, decant the resulting hot liquid from any unreacted tin.[7]

-

Allow the liquid to cool, which will result in the formation of a solid mass of stannous chloride dihydrate.[7]

-

The solid product can be broken up and dried as required.

Data Presentation

Quantitative data for the synthesis protocols and physical properties of stannous chloride dihydrate are summarized in the tables below for easy comparison.

Table 1: Reactant and Condition Summary for Synthesis Protocols

| Parameter | Protocol 1: Catalyzed Reaction[4] | Protocol 2: Industrial Reduction[7] |

| Primary Reactants | Tin Metal, Conc. HCl | Tin Metal, SnCl₄·5H₂O |

| Catalyst/Promoter | 25% Nitric Acid | None |

| Tin Mass | 100 g | 59.3 g |

| Acid/Chloride Source | 175 ml Conc. HCl | 175 g SnCl₄·5H₂O |

| Reaction Temperature | Boiling | Reflux |

| Reaction Time | Until concentrated | 1 hour |

| Key Process Step | Hot filtration (>60°C) | Decanting |

Table 2: Physical and Chemical Properties of Stannous Chloride Dihydrate

| Property | Value |

| Chemical Formula | SnCl₂·2H₂O |

| Molar Mass | 225.63 g/mol [1][8] |

| Appearance | White crystalline solid[1][2][8] |

| Density | 2.71 g/cm³[1] |

| Melting Point | 37.7 °C (decomposes)[1][3][9] |

| Solubility in Water | 83.9 g/100 ml at 0°C[1] |

Mandatory Visualizations: Workflows and Chemical Behavior

The following diagrams illustrate the key workflows and chemical properties associated with the synthesis and handling of stannous chloride dihydrate.

References

- 1. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Tin(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 3. showa-america.com [showa-america.com]

- 4. prepchem.com [prepchem.com]

- 5. youtube.com [youtube.com]

- 6. CN110563029B - A kind of stannous chloride dihydrate and preparation method thereof - Google Patents [patents.google.com]

- 7. US3816602A - Preparation of stannous chloride - Google Patents [patents.google.com]

- 8. Tin(II) Chloride Dihydrate [commonorganicchemistry.com]

- 9. chembk.com [chembk.com]

An In-depth Technical Guide to the Physical Characteristics of Tin(II) Chloride Dihydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical and chemical properties of tin(II) chloride dihydrate (SnCl₂·2H₂O), a compound with significant applications in various scientific and industrial fields, including pharmaceuticals. This document details its crystalline structure, thermal and spectroscopic characteristics, and toxicological profile, presenting quantitative data in structured tables and outlining methodologies for key analytical experiments.

Physicochemical Properties

Tin(II) chloride dihydrate, also known as stannous chloride dihydrate, is a white, crystalline solid.[1] It is a hydrate salt of tin(II) chloride and is known for its reducing properties.[2][3]

General and Physical Properties

The fundamental physical and chemical properties of tin(II) chloride dihydrate are summarized in the table below.

| Property | Value | References |

| Molecular Formula | SnCl₂·2H₂O | [4] |

| Molecular Weight | 225.65 g/mol | [4] |

| Appearance | White crystalline solid | [5] |

| Density | 2.71 g/cm³ | [4] |

| Melting Point | 37-38 °C (decomposes) | [4][6] |

| Boiling Point | 623 °C (decomposes) | [2] |

| Solubility in Water | 83.9 g/100 mL (0 °C) | [2] |

| Other Solubilities | Soluble in ethanol, acetone, and ether. | [2] |

Crystallographic Data

Tin(II) chloride dihydrate crystallizes in the monoclinic system with the space group P2₁/c.[1] The crystal structure consists of chains of SnCl₂ molecules linked via chloride bridges, with water molecules coordinated to the tin atoms.[2]

| Crystallographic Parameter | Value | Reference |

| Crystal System | Monoclinic | [1] |

| Space Group | P2₁/c | [1] |

| a | 9.313 Å | [1] |

| b | 7.250 Å | [1] |

| c | 8.970 Å | [1] |

| β | 114°55' | [1] |

| Z | 4 | [1] |

Experimental Protocols for Characterization

Accurate characterization of tin(II) chloride dihydrate is crucial for its application in research and drug development. The following sections outline the methodologies for key analytical techniques.

Single Crystal X-ray Diffraction

Single crystal X-ray diffraction (XRD) is a definitive technique for determining the crystal structure of a material.

Methodology:

-

Crystal Selection and Mounting: A suitable single crystal of tin(II) chloride dihydrate (typically 0.1-0.3 mm in size) is selected under a microscope.[7] The crystal should be transparent and free of visible defects.[8] It is then mounted on a goniometer head.[7]

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. X-rays are generated, monochromatized (commonly MoKα radiation), and directed at the crystal.[9] As the crystal is rotated, a series of diffraction patterns are collected by a detector.[7]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group.[9] The primary challenge in this step is solving the "phase problem," which can be addressed using methods like direct methods or Patterson synthesis.[7] The initial structural model is then refined to obtain precise atomic coordinates and thermal parameters.[1]

Thermal Analysis (TGA/DSC)

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) provide information about the thermal stability and phase transitions of the material. For a hydrated salt like tin(II) chloride dihydrate, these techniques are particularly useful for studying dehydration processes.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 10-20 mg) of tin(II) chloride dihydrate is placed in an inert crucible (e.g., alumina or platinum).[10][11]

-

Instrument Setup: The analysis is performed using a simultaneous TGA/DSC instrument. The sample is heated at a controlled rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas like nitrogen, to prevent oxidation.[10][12]

-

Data Analysis:

-

TGA: The mass of the sample is recorded as a function of temperature. Mass loss steps correspond to events like dehydration. The stoichiometry of the hydrate can be confirmed from the percentage of mass loss.[13]

-

DSC: The heat flow to the sample is compared to a reference. Endothermic or exothermic peaks indicate phase transitions such as melting, dehydration, or decomposition.[13]

-

Spectroscopic Analysis (FTIR and Raman)

Fourier-transform infrared (FTIR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, offering a fingerprint for the compound.

Methodology for FTIR Spectroscopy:

-

Sample Preparation: For solid samples, the most common method is creating a KBr pellet. A small amount of the finely ground sample is mixed with dry potassium bromide (KBr) and pressed into a thin, transparent disk.[14] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used, which requires minimal sample preparation.[15]

-

Data Acquisition: The sample is placed in the FTIR spectrometer. An infrared beam is passed through the sample, and the transmitted or reflected light is measured by a detector.[16] A background spectrum (of the empty sample holder or pure KBr) is first recorded and subtracted from the sample spectrum.

-

Spectral Analysis: The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of the chemical bonds present in the sample, including the O-H bonds of the water of hydration and the Sn-Cl bonds.[16]

Methodology for Raman Spectroscopy:

-

Sample Preparation: A small amount of the crystalline sample is placed directly onto a microscope slide or into a sample holder.

-

Data Acquisition: A monochromatic laser is focused on the sample. The scattered light is collected and analyzed by a spectrometer.

-

Spectral Analysis: The Raman spectrum shows shifts in wavelength from the incident laser light, corresponding to the vibrational modes of the molecules in the sample. This technique is particularly sensitive to non-polar bonds and can provide complementary information to FTIR.[17]

Biological Interactions and Toxicological Profile

While tin(II) chloride has various industrial applications, its interaction with biological systems is a critical consideration for drug development professionals. The primary concern is its potential for genotoxicity.

DNA Damage Pathway

Studies have shown that tin(II) chloride can induce DNA damage.[18][19] The proposed mechanism involves the generation of reactive oxygen species (ROS) through a Fenton-like reaction.[5] These ROS, such as hydroxyl radicals (•OH), can then interact with DNA, leading to single-strand breaks and other forms of damage.[20][21]

Caption: Mechanism of DNA damage induced by Tin(II) Chloride.

This genotoxic potential necessitates careful handling and evaluation of tin(II) chloride in any pharmaceutical formulation.

Quality Control Workflow for Pharmaceutical Applications

For the use of tin(II) chloride dihydrate as a pharmaceutical excipient or in the synthesis of active pharmaceutical ingredients (APIs), a robust quality control workflow is essential to ensure its identity, purity, and quality.[17][22]

Caption: Quality control workflow for Tin(II) Chloride Dihydrate.

This workflow ensures that each batch of tin(II) chloride dihydrate meets the stringent requirements for pharmaceutical use, safeguarding the quality and safety of the final drug product.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 4. atsdr.cdc.gov [atsdr.cdc.gov]

- 5. Stannous chloride mediates single strand breaks in plasmid DNA through reactive oxygen species formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Zingerone protects against stannous chloride-induced and hydrogen peroxide-induced oxidative DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fiveable.me [fiveable.me]

- 8. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]

- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 10. imc.utu.fi [imc.utu.fi]

- 11. mse.washington.edu [mse.washington.edu]

- 12. amsec.wwu.edu [amsec.wwu.edu]

- 13. ERIC - EJ1012204 - Identifying Hydrated Salts Using Simultaneous Thermogravimetric Analysis and Differential Scanning Calorimetry, Journal of Chemical Education, 2013-Feb [eric.ed.gov]

- 14. FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review [mdpi.com]

- 15. contractlaboratory.com [contractlaboratory.com]

- 16. Fourier transform infrared spectroscopic technique for analysis of inorganic materials: a review - Nanoscale Advances (RSC Publishing) DOI:10.1039/D5NA00522A [pubs.rsc.org]

- 17. Quality Control During Drug Development | Technology Networks [technologynetworks.com]

- 18. matis.is [matis.is]

- 19. The effect of tin chloride on the structure and function of DNA in human white blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Damage induced by stannous chloride in plasmid DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Quality Control (QC) in Pharmaceutical Manufacturing [pharmuni.com]

A Comprehensive Technical Guide to the Solubility of Stannous Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility of stannous chloride dihydrate (SnCl₂·2H₂O) in various solvents. This information is critical for its application in diverse fields, including organic synthesis, electroplating, and pharmaceutical development, where it serves as a key reducing agent and catalyst. This document offers quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Quantitative Solubility Data

The solubility of stannous chloride dihydrate is influenced by the solvent type and temperature. Below is a compilation of available quantitative data to facilitate comparison.

| Solvent | Temperature (°C) | Solubility | Source |

| Water | 0 | 83.9 g / 100 mL | [1] |

| 0 | 84 g / 100 mL | [2] | |

| 20 | ~83 g / 100 mL | [3] | |

| 20 | 118.7 g / 100 g water (equivalent to 1187 g/L) | [4][5] | |

| Acetone | 23 | 42.7 g / 100 g | [6] |

| Ethyl Alcohol | 23 | 54.4 g / 100 g | [6] |

Qualitative Solubility Overview:

Beyond the quantitative data, stannous chloride dihydrate is known to be soluble in a range of other organic solvents.[1][2][3][7] These include:

It is practically insoluble in non-polar solvents such as xylene and petroleum naphtha.[6]

Experimental Protocols for Solubility Determination

Accurate determination of stannous chloride dihydrate solubility requires careful consideration of its chemical properties, particularly its propensity for hydrolysis and oxidation.

Critical Considerations:

-

Hydrolysis: In aqueous solutions, especially when diluted or heated, stannous chloride dihydrate readily hydrolyzes to form an insoluble basic salt, resulting in a turbid solution.[1][7] To prevent this, the dissolution should be carried out in a dilute solution of hydrochloric acid.[1][7][9]

-

Oxidation: Solutions of Sn(II) are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of Sn(IV) species and affect solubility measurements.[7] To mitigate this, it is recommended to use deoxygenated solvents and to store the solution over metallic tin, which will reduce any Sn(IV) back to Sn(II).[1]

Methodology for Isothermal Solubility Measurement:

-

Solvent Preparation:

-

For aqueous solutions, prepare a dilute solution of hydrochloric acid (e.g., 0.1 M HCl). Deoxygenate the solution by bubbling with an inert gas like argon or nitrogen for at least 30 minutes.

-

For organic solvents, ensure they are of high purity and anhydrous, as water content can affect solubility and promote hydrolysis. Deoxygenation is also recommended.

-

-

Saturation:

-

In a temperature-controlled vessel, add an excess amount of stannous chloride dihydrate to a known volume of the prepared solvent.

-

Stir the mixture vigorously for a prolonged period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Withdrawal and Analysis:

-

Allow the solution to settle, and then carefully withdraw a known volume of the clear supernatant using a pre-heated syringe fitted with a filter to avoid aspirating any undissolved solid.

-

Determine the concentration of the dissolved stannous chloride dihydrate in the withdrawn sample. An effective method for this is iodometric titration:

-

Accurately weigh the withdrawn sample.

-

Add a solution of potassium sodium tartrate and then a cold saturated solution of sodium bicarbonate to make the solution alkaline.

-

Immediately titrate with a standardized iodine solution using a starch indicator. Each mole of iodine reacts with one mole of Sn(II).

-

-

-

Calculation:

-

From the titration results, calculate the mass of stannous chloride dihydrate in the withdrawn sample.

-

Express the solubility in grams of solute per 100 mL or 100 g of solvent.

-

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of stannous chloride dihydrate solubility.

This guide provides a foundational understanding of the solubility of stannous chloride dihydrate. For specific applications, it is recommended to perform solubility tests under the exact conditions of intended use.

References

- 1. Tin(II) chloride - Wikipedia [en.wikipedia.org]

- 2. Stannous chloride dihydrate | 10025-69-1 [chemicalbook.com]

- 3. Tin (II) Chloride Dihydrate SnCl2 For Organic Synthesis ( Stannous Chloride ) - 10g - SYNTHETIKA [synthetikaeu.com]

- 4. kremer-pigmente.com [kremer-pigmente.com]

- 5. chembk.com [chembk.com]

- 6. Stannous Chloride | SnCl2 | CID 24479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Tin(II) chloride - Sciencemadness Wiki [sciencemadness.org]

- 8. noahchemicals.com [noahchemicals.com]

- 9. researchgate.net [researchgate.net]

Tin(2+);dichloride;dihydrate CAS number and molecular weight

An In-depth Technical Guide to Tin(II) Chloride Dihydrate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of Tin(II) chloride dihydrate (SnCl₂·2H₂O), a versatile inorganic compound with significant applications in research and pharmaceutical development. This document details its chemical and physical properties, key applications with experimental protocols, and its biological effects, including its genotoxic profile and associated signaling pathways.

Chemical and Physical Properties

Tin(II) chloride dihydrate, also known as stannous chloride dihydrate, is a white crystalline solid. It is a strong reducing agent and is soluble in water and ethanol. Key identification and property data are summarized below.

Table 1: Physicochemical Properties of Tin(II) Chloride Dihydrate

| Property | Value | Reference(s) |

| CAS Number | 10025-69-1 | [1][2] |

| Molecular Formula | SnCl₂·2H₂O | [1] |

| Molecular Weight | 225.63 - 225.65 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 37.7 °C (decomposes) | [1] |

| Boiling Point | 623 °C (decomposes) | [1] |

| Density | 2.71 g/cm³ | [1] |

| Solubility | Soluble in water, ethanol, acetone, and ether. | [1] |

Key Applications and Experimental Protocols

Tin(II) chloride dihydrate is utilized in various scientific and industrial processes, primarily for its reducing capabilities.

Reducing Agent in Organic Synthesis

One of the most common applications of SnCl₂·2H₂O is the reduction of aromatic nitro compounds to their corresponding anilines, a crucial step in the synthesis of many pharmaceutical compounds.

Experimental Protocol: Reduction of an Aromatic Nitro Compound

-

Dissolution: Dissolve the aromatic nitro compound in ethanol.

-

Addition of Reducing Agent: Add an excess of Tin(II) chloride dihydrate (approximately 10 molar equivalents) to the solution.

-

Reaction: Stir the mixture at room temperature. The reaction can be expedited by gentle heating or ultrasonic irradiation. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: Upon completion, remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 2M KOH) to remove the tin salts.

-

Extraction and Purification: Extract the aqueous layer with the organic solvent. Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude aniline product, which can be further purified by chromatography or crystallization.

Radiopharmaceutical Preparation

Tin(II) chloride dihydrate is a critical reducing agent in the preparation of technetium-99m (99mTc) radiopharmaceuticals, which are widely used in diagnostic imaging.[3] The stannous ion (Sn²⁺) reduces the pertechnetate ion ([99mTc]TcO₄⁻) from the +7 oxidation state to a lower, more reactive state, allowing it to be chelated by a specific ligand for targeting particular tissues or organs.[4]

Experimental Protocol: General 99mTc Labeling

This protocol outlines the general steps for labeling a chelating agent with 99mTc using a "cold kit" containing the ligand and stannous chloride.

-

Kit Reconstitution: Aseptically add a sterile, pyrogen-free solution of sodium pertechnetate ([99mTc]NaTcO₄), eluted from a 99Mo/99mTc generator, to a sterile, evacuated vial containing the lyophilized ligand and a predetermined amount of Tin(II) chloride dihydrate.

-

Incubation: Gently agitate the vial to ensure complete dissolution and allow the mixture to incubate at room temperature for a specified period (typically 10-20 minutes) to allow for the reduction and chelation to occur.

-

Quality Control: Before administration, the radiochemical purity of the labeled product must be assessed using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the percentage of bound 99mTc, free pertechnetate, and reduced-hydrolyzed 99mTc.

Workflow for 99mTc Radiopharmaceutical Preparation

Caption: Workflow for the preparation and quality control of a 99mTc-labeled radiopharmaceutical.

Biological Effects and Genotoxicity

While beneficial in many applications, the biological effects of Tin(II) chloride, particularly its genotoxicity, are a critical consideration for drug development professionals.

Genotoxicity Profile

Studies have indicated that Tin(II) chloride can induce DNA damage.[5] This genotoxicity is thought to be mediated, at least in part, by the generation of reactive oxygen species (ROS), which can lead to single- and double-strand DNA breaks, chromosomal aberrations, and point mutations.[2][5]

Table 2: Summary of Genotoxicity Data for Tin(II) Chloride

| Assay Type | System | Finding | Reference(s) |

| Bacterial Reverse Mutation (Ames Test) | Salmonella typhimurium | Positive in strain TA102, negative in TA97, TA98, TA100. | [2] |

| Comet Assay | K562 human leukemia cells | Induction of DNA damage. | [5] |

| Chromosomal Aberration Test | Mouse bone marrow cells | Dose-dependent increase in chromosomal aberrations. | [6] |

| DNA Damage | Chinese hamster ovary (CHO) cells | Induction of extensive DNA damage. | [7] |

Signaling Pathways in SnCl₂-Induced Genotoxicity

The genotoxic effects of Tin(II) chloride are closely linked to its ability to induce oxidative stress through the generation of ROS. This can trigger a cascade of cellular signaling events.

Proposed Signaling Pathway for SnCl₂-Induced Genotoxicity

Caption: Proposed signaling pathway for Tin(II) chloride-induced genotoxicity via ROS production.

Experimental Protocols for Genotoxicity Assessment

Standard assays are employed to evaluate the genotoxic potential of substances like Tin(II) chloride.

Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)

-

Cell Preparation: Prepare a single-cell suspension from the desired cell line or tissue.

-

Embedding: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

-

Lysis: Immerse the slides in a high-salt lysis buffer to remove cell membranes and cytoplasm, leaving the nuclear DNA.

-

Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

-

Electrophoresis: Subject the slides to an electric field. Fragmented DNA will migrate out of the nucleus, forming a "comet" tail.

-

Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

-

Visualization and Analysis: Visualize the slides using a fluorescence microscope and analyze the extent of DNA migration (comet tail length and intensity) as a measure of DNA damage.

Workflow for a Standard Genotoxicity Assay

Caption: A generalized workflow for assessing the genotoxicity of a test compound.

Conclusion

Tin(II) chloride dihydrate is a compound of significant utility in research and development, particularly as a reducing agent in organic synthesis and radiopharmacy. However, its potential for genotoxicity, mediated by the induction of oxidative stress, necessitates careful evaluation in the context of drug development and safety assessment. The protocols and data presented in this guide offer a foundational resource for professionals working with this versatile chemical.

References

- 1. scispace.com [scispace.com]

- 2. scispace.com [scispace.com]

- 3. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Technetium-99m radiopharmaceutical preparation by surface adsorbed stannous ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Reduction of aromatic nitro compounds using Sn and HCl gives: - askIITians [askiitians.com]

- 7. Chromosome Aberration Test - Eurofins Medical Device Testing [eurofins.com]

Stannous Chloride Dihydrate: A Comprehensive Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety protocols and handling precautions for stannous chloride dihydrate (SnCl₂·2H₂O). Adherence to these guidelines is critical to ensure a safe laboratory environment and to mitigate risks associated with the chemical's hazardous properties. Stannous chloride dihydrate is a strong reducing agent that is corrosive, harmful if swallowed or inhaled, and can cause severe skin burns and eye damage.[1][2][3]

Chemical and Physical Properties

Stannous chloride dihydrate, also known as tin(II) chloride dihydrate, is a white crystalline solid.[4][5] It is sensitive to air and moisture and is soluble in water, though hydrolysis can occur.[1][5]

| Property | Value | Source |

| CAS Number | 10025-69-1 | [4] |

| Molecular Formula | SnCl₂·2H₂O | [5] |

| Molecular Weight | 225.63 g/mol | [4] |

| Appearance | White crystalline solid | [4] |

| Odor | Odorless | [4][5] |

| Melting Point | 37 - 38 °C / 98.6 - 100.4 °F | [6] |

| Boiling Point | 652 °C / 1205.6 °F | [5][6] |

| Density | 2.71 g/cm³ | [5] |

Toxicological Data

Stannous chloride dihydrate is acutely toxic if ingested and may cause damage to organs through prolonged or repeated exposure.[1][4] The primary target organs include the blood, kidneys, lungs, liver, and cardiovascular system.[2][4]

| Toxicity Data | Value | Species | Source |

| LD50 Oral | 700 mg/kg | Rat | [1][4] |

| LD50 Oral | 250 mg/kg | Mouse | [4] |

| LD50 Intraperitoneal | 258.4 mg/kg | Rat | [3] |

Hazard Identification and Exposure Limits

This chemical is classified as hazardous. It causes severe skin burns, eye damage, and may cause respiratory irritation and allergic skin reactions.[2][3]

| Hazard Classification | GHS Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage | Category 1 |

| Skin Sensitization | Category 1 |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory Irritation) |

| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 |

| Corrosive to Metals | Category 1 |

| Hazardous to the Aquatic Environment (Chronic) | Category 3 |

Occupational Exposure Limits:

| Regulatory Body | Limit (TWA) | Source |

| OSHA (PEL) | 2 mg/m³ | [4][8] |

| ACGIH (TLV) | 2 mg/m³ | [4][8] |

| NIOSH (REL) | 2 mg/m³ | [8][9] |

Hazard Ratings:

| Rating System | Health | Flammability | Reactivity |

| NFPA 704 | 3 | 0 | 0 |

Source:[1]

Experimental Protocols and Handling

Safe Handling and Storage Protocol

Proper handling and storage are crucial to prevent exposure and maintain the chemical's integrity.

-

Engineering Controls : Always work in a well-ventilated area. Use of a chemical fume hood is strongly recommended to keep airborne concentrations below exposure limits.[8][10] Eyewash stations and safety showers must be readily available.[8][10]

-

Handling : Avoid contact with skin, eyes, and clothing.[10] Do not breathe dust.[4] Avoid dust formation during handling.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the laboratory.[1]

-

Storage : Store in a cool, dry, well-ventilated area.[1][4] Keep containers tightly closed to prevent contact with air and moisture.[1] Stannous chloride dihydrate is air and moisture sensitive; for long-term storage, keeping it under an inert gas is recommended.[1] Store away from incompatible materials such as strong oxidizing agents, peroxides, alkali metals, acids, and alkalis.[4][7] Do not store in metal containers as the substance may be corrosive to metals.[2][10]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling stannous chloride dihydrate.

-

Eye and Face Protection : Wear tightly fitting chemical safety goggles and a face shield.[7][9][10]

-

Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and protective clothing, such as a lab coat or synthetic apron, to prevent skin contact.[4][9][10]

-

Respiratory Protection : If dust is generated or exposure limits are exceeded, use a NIOSH/MSHA-approved respirator with a P2 filter for particulates.[10]

Caption: Required PPE for handling stannous chloride dihydrate.

Emergency Procedures

Immediate and appropriate response to emergencies can significantly reduce harm.

First-Aid Measures

-

General Advice : First responders must protect themselves. Show the Safety Data Sheet to the attending physician.[2]

-

Inhalation : Remove the victim to fresh air immediately.[1] If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration (do not use mouth-to-mouth).[1][9] Seek immediate medical attention.[1][4]

-

Skin Contact : Immediately remove all contaminated clothing.[11] Flush skin with copious amounts of water for at least 15 minutes.[1][9] Seek immediate medical attention.[1]

-

Eye Contact : Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1][10] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[2]

-

Ingestion : Do NOT induce vomiting.[1][11] Rinse mouth with water. If the victim is conscious, give two glasses of water to drink. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[1][4]

Accidental Release (Spill) Protocol

-

Personal Precautions : Evacuate non-essential personnel from the area.[11] Wear all required PPE as detailed in Section 4.2. Avoid substance contact and do not inhale dust.

-

Containment and Cleaning : Prevent the spill from entering drains or waterways.[4] Carefully sweep up the dry solid material, avoiding dust generation.[1][9] Place the spilled material into a suitable, labeled, and closed container for disposal.[1][4]

-

Post-Cleanup : Clean the affected area thoroughly with water to remove any residual contamination.[1]

Caption: Step-by-step workflow for responding to a spill.

Fire-Fighting Measures

-

Flammability : Stannous chloride dihydrate is not combustible.[1][10]

-

Extinguishing Media : Use an extinguishing agent suitable for the surrounding fire.[1][9]

-

Hazards from Combustion : Although non-flammable, upon heating or in a fire, it may decompose and emit toxic and corrosive fumes, such as tin oxides and hydrogen chloride gas.[1][7][10]

-

Protective Equipment : Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][10]

Disposal Considerations

Waste material must be treated as hazardous. Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[10] Do not allow the chemical to enter drains or surface water. Waste should be handled by a licensed professional waste disposal service.

References

- 1. columbuschemical.com [columbuschemical.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. actylislab.com [actylislab.com]

- 5. showakako.co.jp [showakako.co.jp]

- 6. thermofishersci.in [thermofishersci.in]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. labproservices.com [labproservices.com]

- 10. westliberty.edu [westliberty.edu]

- 11. lobachemie.com [lobachemie.com]

An In-Depth Technical Guide to the Hydrolysis of Aqueous Solutions of Tin(II) Chloride Dihydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of aqueous solutions of tin(II) chloride dihydrate (SnCl₂·2H₂O). It covers the fundamental chemistry, quantitative data on hydrolysis equilibria, detailed experimental protocols for characterization, and visual representations of the key processes. This document is intended to serve as a valuable resource for researchers and professionals working with tin(II) compounds in various applications, including drug development, where understanding the speciation and stability of tin(II) in aqueous environments is critical.

Core Concepts: The Chemistry of Tin(II) Hydrolysis

Tin(II) chloride, a white crystalline solid, is readily soluble in water. However, its aqueous solutions are susceptible to hydrolysis, a reaction with water that results in the formation of various hydroxo complexes and insoluble basic salts. This process is particularly pronounced in dilute or neutral to alkaline solutions and can be influenced by factors such as temperature, concentration, and the presence of other ligands.[1][2]

The primary hydrolysis reaction involves the coordination of water molecules to the Sn²⁺ ion, followed by the loss of protons, leading to the formation of a series of mononuclear and polynuclear hydroxo complexes. The initial and most recognized hydrolysis product is the insoluble white precipitate, tin(II) oxychloride (Sn(OH)Cl).[3][4] The overall hydrolysis process can be represented by a series of equilibria:

-

Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺

-

Sn²⁺ + 2H₂O ⇌ Sn(OH)₂ (aq) + 2H⁺

-

Sn²⁺ + 3H₂O ⇌ Sn(OH)₃⁻ + 3H⁺

-

2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺

-

3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺

The equilibrium of these reactions is significantly shifted to the left in the presence of acid. Therefore, to prepare stable, clear solutions of tin(II) chloride, it is essential to dissolve the salt in dilute hydrochloric acid.[3][5][6]

Furthermore, aqueous solutions of tin(II) chloride are also prone to oxidation by atmospheric oxygen, leading to the formation of tin(IV) species. This oxidation can be mitigated by storing the solution over metallic tin.[4]

Quantitative Data on Tin(II) Hydrolysis

The extent of hydrolysis is quantified by equilibrium constants (log K). The following table summarizes the critically evaluated logarithmic values of the equilibrium constants for the hydrolysis of Sn²⁺ ions at 25 °C and infinite dilution, compiled from various sources.

| Equilibrium Reaction | log K |

| Sn²⁺ + H₂O ⇌ Sn(OH)⁺ + H⁺ | -3.40 to -3.8 |

| Sn²⁺ + 2H₂O ⇌ Sn(OH)₂(aq) + 2H⁺ | -7.06 to -7.7 |

| Sn²⁺ + 3H₂O ⇌ Sn(OH)₃⁻ + 3H⁺ | -16.6 to -17.5 |

| 2Sn²⁺ + 2H₂O ⇌ Sn₂(OH)₂²⁺ + 2H⁺ | -4.77 to -4.8 |

| 3Sn²⁺ + 4H₂O ⇌ Sn₃(OH)₄²⁺ + 4H⁺ | -5.6 to -6.88 |

| Sn(OH)₂(s) ⇌ Sn²⁺ + 2OH⁻ | -25.8 to -26.28 |

| SnO(s) + 2H⁺ ⇌ Sn²⁺ + H₂O | 1.60 to 2.5 |

Data compiled from Baes and Mesmer (1976), Feitknecht and Schindler (1963), Hummel et al. (2002), NIST46, Cigala et al. (2012), Gamsjäger et al. (2012), and Brown and Ekberg (2016).[7]

Experimental Protocols for Characterization

The study of tin(II) hydrolysis requires careful experimental design and execution to obtain reliable data. The following sections provide detailed methodologies for key experiments.

Preparation of Anaerobic Tin(II) Chloride Solutions

Due to the susceptibility of Sn(II) to oxidation, all solutions must be prepared and handled under an inert atmosphere (e.g., nitrogen or argon).

Materials:

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O), analytical grade

-

Hydrochloric acid (HCl), concentrated, analytical grade

-

Deoxygenated, deionized water (prepared by boiling for at least 30 minutes and then cooling under a stream of inert gas)

-

Metallic tin granules or foil

-

Schlenk line or glove box

-

Glassware (volumetric flasks, beakers, etc.), oven-dried and cooled under an inert atmosphere

Procedure:

-

Calculate the required mass of SnCl₂·2H₂O and the volume of concentrated HCl to achieve the desired final concentration and acidity. A common practice is to use an HCl concentration at least equal to the SnCl₂ concentration to prevent hydrolysis.[5][6]

-

In a glove box or on a Schlenk line, add the calculated volume of concentrated HCl to a volumetric flask containing a stir bar.

-

Slowly add the deoxygenated, deionized water to the flask, allowing the solution to cool.

-

Carefully weigh the SnCl₂·2H₂O and add it to the acidic solution while stirring.

-

Once the solid has completely dissolved, dilute the solution to the final volume with deoxygenated, deionized water.

-

Add a few granules or a small piece of metallic tin to the solution to prevent oxidation during storage.[4]

-

Stopper the flask and store it in a dark, cool place.

Potentiometric Titration for Determination of Hydrolysis Constants

Potentiometric titration is a primary method for determining the stoichiometry and stability constants of hydrolysis species.[8][9]

Materials:

-

Standardized anaerobic tin(II) chloride solution (prepared as in 3.1)

-

Standardized carbonate-free sodium hydroxide (NaOH) solution (prepared under inert atmosphere)

-

Inert electrolyte solution (e.g., NaCl or KCl) to maintain constant ionic strength

-

pH electrode (glass or hydrogen electrode) and a reference electrode (e.g., Ag/AgCl)

-

Autotitrator or manual titration setup with a high-precision burette

-

Thermostated reaction vessel

-

Inert gas supply

Procedure:

-

Calibrate the pH electrode system using standard buffer solutions.

-

In the thermostated reaction vessel, place a known volume of the standardized SnCl₂ solution and the inert electrolyte solution.

-

Purge the solution with an inert gas for at least 30 minutes before and during the titration to exclude oxygen and carbon dioxide.

-

Titrate the solution with the standardized NaOH solution, adding small increments of titrant and recording the potential (mV or pH) after each addition, ensuring that equilibrium is reached before each reading.

-

Continue the titration until a significant change in pH indicates the completion of the hydrolysis and precipitation reactions.

-

Analyze the titration data using a suitable computer program (e.g., HYPERQUAD, PSEQUAD) to refine the hydrolysis model and calculate the stability constants of the various Sn(OH)ₓ species.

Spectroscopic Characterization

Spectroscopic techniques provide valuable information on the structure and bonding of the hydrolysis products.

3.3.1. Raman Spectroscopy

Raman spectroscopy can be used to identify the vibrational modes of different tin-hydroxo species in solution.[10][11]

Procedure:

-

Prepare a series of anaerobic SnCl₂ solutions at different pH values and concentrations.

-

Transfer the solutions to a quartz cuvette under an inert atmosphere.

-

Acquire the Raman spectra using a suitable laser excitation wavelength (e.g., 532 nm or 785 nm) to minimize fluorescence.

-

Collect spectra over a range that includes the Sn-O and Sn-Cl stretching vibrations.

-

Analyze the spectra to identify peaks corresponding to different hydrolysis species by comparing with theoretical calculations or spectra of known compounds.[12]

3.3.2. Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for determining the oxidation state and coordination environment of tin atoms.[1][13][14]

Procedure:

-

Prepare frozen solutions or solid precipitates of the tin hydrolysis products under anaerobic conditions.

-

Cool the sample to cryogenic temperatures (e.g., liquid nitrogen or helium temperature).

-

Acquire the Mössbauer spectrum using a ¹¹⁹mSn source.

-

Analyze the isomer shift and quadrupole splitting of the spectrum to determine the oxidation state (Sn(II) vs. Sn(IV)) and the symmetry of the electric field around the tin nucleus, which provides information about the coordination environment.[14]

3.3.3. X-ray Absorption Near-Edge Structure (XANES) Spectroscopy

XANES provides information on the oxidation state and coordination geometry of the tin atoms.[15][16]

Procedure:

-

Prepare anaerobic solutions or solid samples of the tin hydrolysis products.

-

Mount the sample in a suitable cell with X-ray transparent windows.

-

Collect the X-ray absorption spectrum at the Sn K-edge or L-edge at a synchrotron radiation source.

-

Analyze the edge position and the features in the near-edge region to determine the oxidation state and coordination geometry by comparison with standards of known tin compounds.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key pathways and workflows discussed in this guide.

References

- 1. Flowchart Creation [developer.mantidproject.org]

- 2. sketchviz.com [sketchviz.com]

- 3. Speciation and structure of tin(ii) in hyper-alkaline aqueous solution - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Tin(II) chloride [rachel.education.gov.ck]

- 5. reddit.com [reddit.com]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. cost-nectar.eu [cost-nectar.eu]

- 8. lornajane.net [lornajane.net]

- 9. potentiometric titration method: Topics by Science.gov [science.gov]

- 10. plus.ac.at [plus.ac.at]

- 11. Guide to Raman Spectroscopy | Bruker [bruker.com]

- 12. researchgate.net [researchgate.net]

- 13. medium.com [medium.com]

- 14. appfire.atlassian.net [appfire.atlassian.net]

- 15. spring8.or.jp [spring8.or.jp]

- 16. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Oxidation States of Tin in Stannous Chloride and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the oxidation states of tin, primarily focusing on stannous chloride (tin(II) chloride, SnCl₂) and its relationship with stannic chloride (tin(IV) chloride, SnCl₄). This document delves into the structural and spectroscopic differences between the Sn(II) and Sn(IV) oxidation states, outlines detailed experimental protocols for their characterization, and explores reaction mechanisms where the redox chemistry of tin is pivotal.

Core Concepts: The Duality of Tin's Oxidation States

Tin (Sn), a member of Group 14 of the periodic table, most commonly exhibits two oxidation states: +2 (stannous) and +4 (stannic). This dual valency is a consequence of the electronic configuration of tin ([Kr] 4d¹⁰ 5s² 5p²) and the inert pair effect, where the two electrons in the 5s orbital may or may not participate in bonding.

-

Stannous (Sn²⁺): In the +2 oxidation state, only the two 5p electrons are lost or involved in covalent bonding, leaving the 5s² electrons as a stereochemically active lone pair. This lone pair significantly influences the geometry of Sn(II) compounds, such as stannous chloride.

-

Stannic (Sn⁴⁺): In the +4 oxidation state, all four valence electrons (5s² and 5p²) are involved in bonding, resulting in compounds with different geometries and properties compared to their Sn(II) counterparts.

Stannous chloride (SnCl₂) is a white crystalline solid that is widely utilized as a reducing agent and in various industrial processes.[1][2] Its ability to be readily oxidized to the more stable Sn(IV) state is central to its chemical reactivity. Stannic chloride (SnCl₄), in contrast, is a colorless liquid that acts as a Lewis acid.

Quantitative Data Presentation

The distinct electronic configurations of Sn(II) and Sn(IV) in their respective chlorides give rise to measurable differences in their structural and spectroscopic properties. The following tables summarize key quantitative data for anhydrous stannous chloride and stannic chloride.

| Property | Stannous Chloride (SnCl₂) | Stannic Chloride (SnCl₄) |

| Oxidation State of Tin | +2 | +4 |

| Crystal System | Orthorhombic | Monoclinic |

| Molecular Geometry | Bent (gas phase), Distorted trigonal pyramidal (solid) | Tetrahedral |

| Sn-Cl Bond Length (Å) | 2.61 - 3.05 (in solid state, due to bridging) | 2.32 |

| Cl-Sn-Cl Bond Angle (°) | ~95 (in gas phase) | 109.5 |

| Spectroscopic Parameter | Stannous Chloride (SnCl₂) | Stannic Chloride (SnCl₄) |

| ¹¹⁹Sn Mössbauer Isomer Shift (mm/s) * | ~ +2.1 to +4.1 | ~ 0 to +2.1 |

| XPS Sn 3d₅/₂ Binding Energy (eV) | ~485.5 - 486.0 | ~486.7 - 487.2 |

*Relative to BaSnO₃ at room temperature.

Experimental Protocols

The determination and characterization of tin's oxidation state in chloride compounds rely on a variety of analytical techniques. Below are detailed methodologies for key experiments.

Titration for Determination of Stannous Chloride Concentration

This method quantifies the amount of Sn(II) in a sample through a redox titration with a standard iodine solution.

Materials:

-

Stannous chloride sample

-

Deoxygenated deionized water

-

Concentrated hydrochloric acid (HCl)

-

Potassium sodium tartrate

-

Saturated sodium bicarbonate solution

-

0.1 N Iodine standard solution

-

Starch indicator solution

Procedure:

-

Accurately weigh approximately 2 g of the stannous chloride sample.

-

Dissolve the sample in 25 mL of concentrated hydrochloric acid in a 250 mL volumetric flask.

-

Dilute to the mark with deoxygenated deionized water and mix thoroughly.

-

Pipette 50 mL of this solution into a 500 mL conical flask.

-

Add 5 g of potassium sodium tartrate to the flask.

-

Carefully add cold saturated sodium bicarbonate solution until the solution is alkaline to litmus paper.

-

Immediately titrate with the 0.1 N iodine standard solution, adding starch indicator near the endpoint.

-

The endpoint is reached when the solution turns a persistent blue-black color.

-

Record the volume of iodine solution used. Each mL of 0.1 N iodine is equivalent to 11.28 mg of SnCl₂·2H₂O.

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy is a powerful technique for distinguishing between Sn(II) and Sn(IV) oxidation states based on the isomer shift (δ).

Instrumentation:

-

Mössbauer spectrometer with a velocity transducer

-

¹¹⁹mSn source (e.g., CaSnO₃ or BaSnO₃)

-

Cryostat for low-temperature measurements (optional)

-

Sample holder

Procedure:

-

Sample Preparation: The solid tin chloride sample is finely ground and placed in a sample holder. The thickness of the sample should be optimized for Mössbauer absorption.

-

Data Acquisition: The sample is placed between the ¹¹⁹mSn gamma-ray source and a detector. The source is moved with a range of velocities (typically a few mm/s) to induce a Doppler shift in the energy of the emitted gamma rays.

-

Spectrum Analysis: The detector measures the transmission of gamma rays through the sample as a function of the source velocity. The resulting spectrum is a plot of gamma-ray counts versus velocity.

-

Interpretation: The isomer shift (δ) is determined from the position of the absorption peak(s) relative to a standard (e.g., BaSnO₃). A larger positive isomer shift is characteristic of Sn(II), while a smaller shift is indicative of Sn(IV). Quadrupole splitting may also be observed, providing further information about the local electronic environment of the tin nucleus.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and oxidation states of the near-surface region of a material by measuring the binding energies of core-level electrons.

Instrumentation:

-

XPS instrument with a monochromatic X-ray source (e.g., Al Kα or Mg Kα)

-

Electron energy analyzer

-

Ultra-high vacuum (UHV) chamber

-

Sample holder

Procedure:

-

Sample Preparation: The tin chloride sample (as a powder or thin film) is mounted on a sample holder. For powders, a clean, dry, and UHV-compatible adhesive tape or a pressed pellet can be used.

-

Analysis: The sample is introduced into the UHV chamber. The surface is irradiated with X-rays, causing the emission of photoelectrons.

-

Data Acquisition: The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer. The binding energy is then calculated by subtracting the kinetic energy from the energy of the incident X-rays.

-

Spectral Analysis: High-resolution spectra of the Sn 3d region are acquired. The Sn 3d₅/₂ and Sn 3d₃/₂ peaks are analyzed. A lower binding energy for the Sn 3d₅/₂ peak is characteristic of the Sn(II) state, while a higher binding energy indicates the Sn(IV) state. The spectra are often calibrated using the C 1s peak of adventitious carbon at 284.8 eV.

Signaling Pathways and Reaction Mechanisms

The facile oxidation of Sn(II) to Sn(IV) is the cornerstone of the utility of stannous chloride in chemical synthesis and other applications. The following diagrams, rendered in DOT language, illustrate key reaction pathways.

Stephen's Reduction of a Nitrile to an Aldehyde

Stannous chloride is a key reagent in the Stephen's reduction, which converts a nitrile to an aldehyde. The tin(II) acts as the reducing agent, donating electrons to the nitrile.

Caption: Stephen's Reduction Workflow.

Reduction of an Aromatic Nitro Compound

The reduction of nitroarenes to anilines is a fundamental transformation in organic synthesis, often accomplished using tin metal in the presence of hydrochloric acid, where SnCl₂ is an intermediate reducing agent.

Caption: Stepwise Reduction of Nitrobenzene.

Electrolysis of Aqueous Stannous Chloride

The electrolysis of an aqueous solution of stannous chloride is an example of a disproportionation reaction, where Sn(II) is simultaneously reduced to metallic tin (Sn⁰) and oxidized to Sn(IV).

Caption: Disproportionation of Sn(II) during Electrolysis.

Conclusion

The distinct +2 and +4 oxidation states of tin in stannous and stannic chlorides, respectively, govern their chemical and physical properties. The facile interconversion between these states, particularly the oxidation of Sn(II) to Sn(IV), is fundamental to the utility of stannous chloride as a reducing agent in a wide array of chemical transformations. The experimental techniques and reaction mechanisms detailed in this guide provide a robust framework for researchers and professionals working with these versatile tin compounds. A thorough understanding of the principles outlined herein is crucial for the effective application of stannous chloride in research, development, and industrial processes.

References

Discovering the historical applications of tin(II) chloride